N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS No.: 688336-91-6
Cat. No.: VC5561709
Molecular Formula: C17H13ClFN3OS
Molecular Weight: 361.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688336-91-6 |
|---|---|
| Molecular Formula | C17H13ClFN3OS |
| Molecular Weight | 361.82 |
| IUPAC Name | N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C17H13ClFN3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23) |
| Standard InChI Key | UYBSJCNZCDOVEJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide, reflects its intricate structure:
-
A central imidazole ring (positions 1 and 2 substituted) serves as the scaffold.
-
4-Fluorophenyl and 4-chlorophenyl groups are attached to the imidazole’s nitrogen and acetamide side chain, respectively.
-
A thioether bridge (-S-) links the imidazole to the acetamide moiety.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 688336-91-6 |
| Molecular Formula | C₁₇H₁₃ClFN₃OS |
| Molecular Weight | 361.82 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
| SMILES | C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)Cl |
| InChIKey | UYBSJCNZCDOVEJ-UHFFFAOYSA-N |
The presence of chlorine and fluorine atoms enhances electronegativity, potentially influencing binding interactions in biological systems. The thioether linkage introduces conformational flexibility, while the acetamide group may participate in hydrogen bonding.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as inferred from structurally related compounds:
Step 1: Imidazole Ring Formation
-
Condensation Reaction: 4-Fluoroaniline reacts with glyoxal in acidic conditions to form the imidazole core.
-
Substitution: Introduction of the thioether group at position 2 via nucleophilic displacement using mercaptoacetamide derivatives.
Step 2: Acetamide Functionalization
-
Coupling Reaction: The chlorophenyl group is introduced via amide bond formation between 4-chloroaniline and the thioether-linked intermediate.
Table 2: Representative Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | Dimethylformamide (DMF) |
| Catalyst | Triethylamine |
| Reaction Time | 12–24 hours |
Step 3: Purification
-
Column Chromatography: Silica gel with ethyl acetate/hexane gradients isolates the product.
-
Recrystallization: Methanol/water mixtures yield high-purity crystals.
Yield and Scalability
Reported yields for analogous syntheses range from 45–60%, limited by side reactions at the imidazole’s reactive nitrogen sites. Scalability challenges include:
-
Sensitivity of the thioether group to oxidation.
-
Steric hindrance during aryl group coupling.
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor aqueous solubility (logP ≈ 3.2 predicted), requiring DMSO or ethanol for dissolution.
-
Stability: Susceptible to photodegradation due to the thioether moiety; storage under inert gas (N₂/Ar) recommended.
Crystallographic Data
Single-crystal X-ray diffraction data are unavailable, but molecular modeling predicts:
-
Planarity: The imidazole and adjacent phenyl rings adopt a near-planar conformation.
-
Intermolecular Interactions: C–H···O hydrogen bonds between acetamide carbonyls and aromatic hydrogens stabilize the crystal lattice.
Analytical and Regulatory Considerations
Quality Control
-
Purity Assessment: HPLC with UV detection (λ = 254 nm) confirms ≥95% purity.
-
Impurity Profiling: LC-MS identifies byproducts from incomplete coupling or oxidation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume